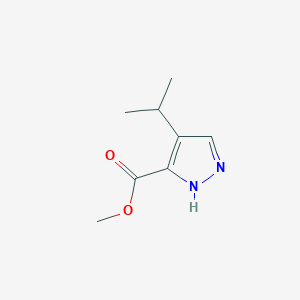

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Beschreibung

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes an isopropyl substituent at the 4-position and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and ability to engage in hydrogen bonding. The isopropyl group enhances lipophilicity, while the ester moiety offers reactivity for further functionalization, making this compound a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C8H12N2O2 |

|---|---|

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

methyl 4-propan-2-yl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10-7(6)8(11)12-3/h4-5H,1-3H3,(H,9,10) |

InChI-Schlüssel |

TVAJBSKAIYSUIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(NN=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-4-isopropyl-1H-pyrazol-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazol-3-carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.

Hauptsächlich gebildete Produkte

Oxidation: Pyrazol-3-carbonsäurederivate.

Reduktion: Methyl-4-isopropyl-1H-pyrazol-3-methanol.

Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Methyl 4-isopropyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl-4-isopropyl-1H-pyrazol-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu erforschen.

Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-4-isopropyl-1H-pyrazol-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme und Rezeptoren wirken und verschiedene biochemische Prozesse beeinflussen. So kann es beispielsweise Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu seinen potenziellen entzündungshemmenden Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share the pyrazole-3-carboxylate core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Differences and Implications

| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups | Property Implications |

|---|---|---|---|---|

| Methyl 4-isopropyl-1H-pyrazole-3-carboxylate | Isopropyl (4), Methyl ester (3) | 198.23 g/mol | Ester, branched alkyl | Moderate lipophilicity, stability |

| Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate | Amino (4), Propyl (1) | 183.21 g/mol | Amino, linear alkyl, ester | Increased reactivity, basicity |

| Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate | Bromo (4), Cyclopropyl (1) | 245.07 g/mol | Bromo, strained cycloalkyl, ester | High reactivity, steric hindrance |

| Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Phenyl, methoxy, pyrimidine (4) | ~529.56 g/mol | Aromatic, methoxy, pyrimidine | High molecular complexity, polarity |

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate ()

- Structural Features: The amino group at position 4 is a strong electron donor, increasing the pyrazole ring’s electron density. The linear propyl group at position 1 enhances lipophilicity compared to the branched isopropyl group in the target compound.

- Property Impact: The amino group improves solubility in polar solvents and may facilitate hydrogen bonding in biological systems. However, the linear alkyl chain could reduce metabolic stability compared to branched analogs.

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate ()

- Structural Features: The bromo substituent at position 4 is electron-withdrawing, deactivating the ring toward electrophilic substitution.

- Property Impact : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The strained cyclopropane may confer unique binding interactions in biological targets but could also reduce stability under acidic conditions.

Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

- Structural Features : This hybrid molecule combines pyrazole and pyrimidine rings, with additional methoxy and phenyl groups.

- The high molecular weight (~529 g/mol) may limit bioavailability compared to simpler pyrazole derivatives.

Methodological Considerations for Similarity Comparisons ()

Quantifying structural similarity involves molecular fingerprinting, descriptor-based analysis, or substructure searches. For example:

- Electron-Donating vs. Withdrawing Groups: Amino (electron-donating) and bromo (electron-withdrawing) substituents alter the pyrazole ring’s electronic profile, affecting reactivity and interaction with biological targets .

- Steric Effects : Branched (isopropyl) vs. linear (propyl) alkyl chains influence steric bulk, impacting binding pocket compatibility in enzymes or receptors.

Biologische Aktivität

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C10H14N2O2. The presence of the isopropyl group at the 4-position and the carboxylate ester at the 3-position contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects. For instance, it has been shown to modulate cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to pain and inflammation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| HepG2 | 8.55 |

| HCT116 | 7.01 |

These values indicate that the compound can effectively inhibit cell proliferation, suggesting its viability as a lead compound in cancer therapy .

Case Studies

- Study on Anti-inflammatory Effects : A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In another study, this compound was tested against various cancer cell lines using an MTT assay. The compound demonstrated significant cytotoxicity with IC50 values ranging from 7 µM to 12 µM across different lines .

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with similar pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Moderate anticancer activity | 15.00 |

| Methyl 4-isopropyl-1H-pyrazole-5-carboxylate | High anticancer activity | 10.00 |

This comparison highlights the enhanced potency of this compound against cancer cell lines compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.